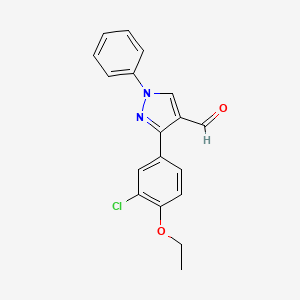

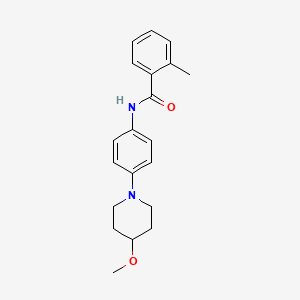

![molecular formula C24H27N7 B2553046 6-(4-乙基哌嗪-1-基)-N-(4-甲基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 946203-63-0](/img/structure/B2553046.png)

6-(4-乙基哌嗪-1-基)-N-(4-甲基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidinone family, which has been studied for various biological activities. The papers provided discuss related compounds with similar structures and activities, such as inhibitory effects on phosphodiesterase enzymes, anti-tubercular properties, and anti-inflammatory effects without ulcerogenic activity .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidinone derivatives involves multiple steps, including activation of methylene groups, hydrazinolysis, cyclization, and chloro-amine coupling reactions . The synthesis of these compounds is designed to explore the relationship between structural modifications and biological activity. For instance, the introduction of a n-propoxy group at the 2-position of the phenyl ring is necessary for phosphodiesterase inhibitory activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidinone derivatives is crucial for their biological activity. Substitution patterns on the phenyl ring and the pyrazolo[3,4-d]pyrimidinone core significantly affect the potency and selectivity of these compounds. For example, the presence of a 2-n-propoxy group on the phenyl ring and small heterocyclic substitutions at the 5-position are important for achieving high levels of activity and metabolic stability .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the pyrazolo[3,4-d]pyrimidinone scaffold. The amino derivatives synthesized in the studies show potent activity but lack metabolic stability, indicating that the presence of certain substituents can affect the compound's reactivity and stability . The compounds' ability to undergo various chemical reactions is essential for their interaction with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrazolo[3,4-d]pyrimidinone derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and drug-likeness. The synthesized compounds exhibit acceptable drug-like properties, which are suitable for further lead optimization . The nonsteroidal anti-inflammatory drug (NSAID) analogs within this family, such as compound 3 mentioned in one study, show high activity and a better therapeutic index compared to reference drugs, along with a lack of ulcerogenic activity, suggesting favorable physical and chemical properties for therapeutic use .

科学研究应用

抗结核药物

与6-(4-乙基哌嗪-1-基)-N-(4-甲基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺结构相关的化合物已被合成并评估其抗结核活性。Vavaiya等人(2022年)报道了富含氮的哌嗪-嘧啶-吡唑杂环融合基团的合成及其对结核分枝杆菌的评估。研究发现其中一些化合物对结核杆菌表现出强效活性,表明它们有潜力成为新型抗结核药物(Vavaiya et al., 2022)。

抗癌和抗炎药物

Rahmouni等人(2016年)的研究侧重于合成新型吡唑并嘧啶衍生物并评估其作为抗癌和抗5-脂氧合酶药物的效果。该研究突出了这些化合物在抑制某些癌细胞系的细胞生长以及其抗炎性能力方面的潜力,使其成为进一步研究癌症和炎症相关治疗的候选药物(Rahmouni et al., 2016)。

磷酸二酯酶抑制剂

Dumaitre和Dodic(1996年)详细介绍了一系列6-苯基吡唑并[3,4-d]嘧啶酮作为特异性cGMP特异性(V型)磷酸二酯酶抑制剂的合成和评估。这些化合物被研究其酶促和细胞活性,以及其口服降压活性的潜力。研究表明苯环的修饰可以显著影响这些化合物的活性,表明它们有潜力开发成治疗药物(Dumaitre & Dodic, 1996)。

神经退行性和神经精神治疗

Li等人(2016年)的研究设计并合成了一组3-氨基吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶1(PDE1)抑制剂。这些化合物被评估其在治疗与神经退行性和神经精神疾病相关的认知障碍方面的潜力。其中一种化合物ITI-214在临床前模型中显示出有希望的结果,表明其在治疗认知缺陷和其他中枢神经系统疾病方面的潜在应用(Li et al., 2016)。

未来方向

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the discovery of new applications for this compound in various fields such as medicinal chemistry .

属性

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7/c1-3-29-13-15-30(16-14-29)24-27-22(26-19-11-9-18(2)10-12-19)21-17-25-31(23(21)28-24)20-7-5-4-6-8-20/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYTTWHRHSXFPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

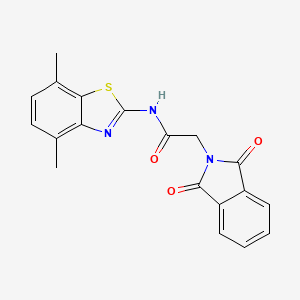

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)

![2-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2552980.png)

![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2552984.png)